2-Nitrosopyridine
Overview
Description
2-Nitrosopyridine is an organic compound with the molecular formula C5H4N2O. It is a nitroso derivative of pyridine, characterized by the presence of a nitroso group (-NO) attached to the second position of the pyridine ring. This compound is known for its reactivity and is used in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Nitrosopyridine can be synthesized through several methods:
Direct Nitrosation: This involves the reaction of pyridine with nitrosating agents such as nitrosyl chloride (NOCl) or nitrous acid (HNO2) under controlled conditions.
Oxidation of Amino Precursors: Aminopyridines can be oxidized using reagents like peroxyacetic acid or other oxidizing agents to form this compound.
Reduction of Nitro Precursors: Nitro derivatives of pyridine can be reduced using reducing agents like Raney nickel to yield this compound.
Industrial Production Methods: Industrial production of this compound typically involves large-scale nitrosation processes using nitrosating agents in the presence of catalysts to ensure high yield and purity .
Chemical Reactions Analysis
2-Nitrosopyridine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form nitro derivatives under strong oxidizing conditions.
Reduction: Reduction of this compound can yield aminopyridines.
Substitution: It can participate in substitution reactions where the nitroso group is replaced by other functional groups.
Diels-Alder Reactions: this compound is a highly reactive dienophile and can undergo Diels-Alder reactions with dienes to form cycloaddition products.
Common Reagents and Conditions:
Oxidizing Agents: Peroxyacetic acid, hydrogen peroxide.
Reducing Agents: Raney nickel, sodium borohydride.
Nitrosating Agents: Nitrosyl chloride, nitrous acid.
Major Products:
Oxidation Products: Nitro derivatives.
Reduction Products: Aminopyridines.
Cycloaddition Products: Various cycloadducts from Diels-Alder reactions.
Scientific Research Applications
2-Nitrosopyridine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Nitrosopyridine involves its reactivity as a nitroso compound. It can act as a dienophile in Diels-Alder reactions, forming cycloadducts with dienes. The nitroso group can also participate in redox reactions, undergoing oxidation or reduction depending on the conditions .
Comparison with Similar Compounds
2-Nitrosopyridine can be compared with other nitrosoaromatic compounds such as:
Nitrosobenzene: Similar in reactivity but differs in the aromatic ring structure.
Nitrosonaphthalene: Another nitroso compound with a different aromatic system.
Nitrosopyrimidine: Similar in structure but with a different nitrogen arrangement in the ring.
Uniqueness: this compound is unique due to its specific reactivity as a dienophile and its ability to participate in a wide range of chemical reactions, making it a versatile compound in both research and industrial applications .
Properties
IUPAC Name |
2-nitrosopyridine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N2O/c8-7-5-3-1-2-4-6-5/h1-4H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJMHYOGYJDQSOH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)N=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4N2O | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60215638 | |
Record name | Pyridine, nitroso- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60215638 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
108.10 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
65291-83-0 | |
Record name | Pyridine, nitroso- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065291830 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pyridine, nitroso- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60215638 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.